molecular formula C11H17ClOSi B1592340 3-Phenoxypropyldimethylchlorosilane CAS No. 69733-73-9

3-Phenoxypropyldimethylchlorosilane

Cat. No.: B1592340
CAS No.: 69733-73-9
M. Wt: 228.79 g/mol
InChI Key: CDZQZJKHGHWQJC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

As a chemical intermediate , it is likely used in the synthesis of other compounds, suggesting that its primary role may be as a reactant in chemical reactions.

Action Environment

It is known to react rapidly with moisture, water, and protic solvents , suggesting that its stability and efficacy could be influenced by the presence of these substances in its environment.

Biochemical Analysis

Biochemical Properties

3-Phenoxypropyldimethylchlorosilane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its chlorosilane group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the modification of enzyme activity, protein structure, and function. For example, this compound can react with hydroxyl groups on proteins, leading to the formation of stable siloxane bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to disrupt the integrity of the plasma membrane, leading to changes in cell signaling and gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its reactive chlorosilane group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture and other environmental factors . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo hydrolysis to form silanols, which can further react with other biomolecules . These metabolic reactions can influence the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the activity of metabolic enzymes, leading to changes in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. Its localization and accumulation within cells can influence its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. Its subcellular localization can affect its activity and function, influencing various cellular processes.

Preparation Methods

3-Phenoxypropyldimethylchlorosilane can be synthesized through the reaction of chlorodimethylsilane with allyl phenyl ether. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the addition of the chlorosilane to the allyl ether .

Chemical Reactions Analysis

3-Phenoxypropyldimethylchlorosilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, amines, and thiols. The major products formed from these reactions are silanols, siloxanes, and various substituted silanes.

Scientific Research Applications

3-Phenoxypropyldimethylchlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, which can be useful in biological assays and diagnostics.

    Medicine: Utilized in the development of drug delivery systems and biomedical devices due to its ability to form stable bonds with organic molecules.

    Industry: Applied in the production of silica-based nanomaterials, coatings, and adhesives

Comparison with Similar Compounds

3-Phenoxypropyldimethylchlorosilane can be compared with other organosilicon compounds such as:

The uniqueness of this compound lies in its phenoxypropyl group, which provides additional functionality and reactivity compared to simpler chlorosilanes.

Properties

IUPAC Name

chloro-dimethyl-(3-phenoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZQZJKHGHWQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598461
Record name Chloro(dimethyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69733-73-9
Record name Chloro(dimethyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 mg of platinum in the form of hexachloroplatinic acid are added to 88.5 g (0.66 mol) of allyl phenyl ether under a nitrogen atmosphere and the mixture is heated to 80° C. 125 g of dimethylchlorosilane are metered into the mixture over the course of two hours, the bottom temperature falling to below 50° C. The mixture is stirred for a further six hours under gentle reflux. After fractional distillation, a total of 112 g of 3-phenoxypropyldimethylchlorosilane are obtained. The product has an acid number of 248 (theoretically 244).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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